Product packaging for 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate(Cat. No.:CAS No. 73724-45-5)

2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate

Cat. No.: B557375
CAS No.: 73724-45-5
M. Wt: 326.3 g/mol
InChI Key: JZTKZVJMSCONAK-INIZCTEOSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fmoc-Ser-OH within Contemporary Peptide Chemistry Research

Fmoc-Ser-OH is a fundamental component in the field of solid-phase peptide synthesis (SPPS), which is the predominant method for producing synthetic peptides today. nih.govambeed.com The increasing interest in peptide-based therapeutics, such as glucagon-like peptide 1 receptor agonists, and the burgeoning field of peptide-based biomaterials have significantly driven the demand for efficient and reliable peptide synthesis methodologies. nih.gov Fmoc-Ser-OH, as a readily available and versatile Fmoc-protected amino acid, facilitates the incorporation of serine residues into peptide chains, enabling the synthesis of peptides with diverse biological activities and structural properties. The inherent advantages of Fmoc chemistry allow for the rapid and efficient construction of peptides, including those of substantial size and complexity, making Fmoc-Ser-OH a valuable tool in modern chemical biology research. publish.csiro.au

Evolution of Fmoc-Based Peptide Synthesis Methodologies

The development and widespread adoption of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy have revolutionized peptide synthesis, offering significant advantages over earlier methods.

Historical Perspectives and Foundational Contributions of Fmoc Chemistry to Peptide Synthesis

The journey of Fmoc chemistry in peptide synthesis is marked by significant milestones. The base-labile Fmoc group was introduced by Carpino and Han in 1970, providing a crucial alternative to the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com The subsequent development of the Fmoc/tert-butyl (tBu) strategy, particularly with the utilization of Wang resin, by Meienhofer and coworkers in 1978, laid the groundwork for its widespread adoption. peptide.com This strategy proved to be a major advancement, offering a more compatible and efficient approach for peptide synthesis. The ease of automation and the avoidance of highly corrosive reagents like anhydrous hydrogen fluoride (B91410) (HF), which were necessary for the Boc strategy, were key factors in its rapid acceptance. nih.govnih.gov By the mid-1990s, Fmoc chemistry had become the dominant method in many laboratories, largely supplanting the Boc approach due to its milder conditions and improved outcomes. nih.gov

Advantages of Fmoc Strategy in Comparison to Other Nα-Protecting Group Approaches

The Fmoc strategy offers several distinct advantages over other Nα-protecting group approaches, most notably the Boc strategy:

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Base-labile (e.g., piperidine)Acid-labile (e.g., TFA)
Deprotection Conditions Mild, non-hydrolyticModerately strong acid
Acid Stability StableSensitive
Base Stability SensitiveStable
Orthogonality High; stable to acids used for side-chain cleavageLower; acid-labile side-chain groups can be cleaved
Automation Highly compatibleCompatible, but requires acid handling
UV Monitoring Facilitated by fluorene (B118485) chromophoreNot inherently provided
Green Chemistry Generally considered more environmentally benignRequires harsher reagents (e.g., HF)
Applications Broad range, complex peptides, modified peptidesCertain specialist applications, base-sensitive peptides

The mild, base-catalyzed removal of the Fmoc group minimizes the risk of peptide degradation and side reactions, making it particularly well-suited for synthesizing longer and more complex peptides, as well as those incorporating sensitive post-translational modifications. nih.govamericanpeptidesociety.org Furthermore, the Fmoc group's stability to acidic conditions allows for orthogonal protection schemes, where side-chain protecting groups can be removed without affecting the N-terminal Fmoc group. chempep.comiris-biotech.de The inherent UV absorbance of the fluorene moiety also provides a convenient method for monitoring the deprotection steps during synthesis. nih.govpublish.csiro.au

Significance of Serine Residues in Biologically Active Peptides and Proteins

Serine is one of the twenty proteinogenic amino acids and plays a critical role in the structure, function, and regulation of peptides and proteins. Its unique hydroxyl group (-OH) on the side chain makes it a versatile residue, particularly susceptible to various post-translational modifications.

Role of Serine in Post-Translational Modifications (e.g., Phosphorylation, Glycosylation)

Serine residues are frequent targets for post-translational modifications (PTMs), which significantly alter protein function and cellular signaling. chomixbio.comabcam.comnews-medical.net

Phosphorylation: Serine is a primary site for phosphorylation, a reversible enzymatic modification where a phosphate (B84403) group is added. This process, mediated by kinases, acts as a molecular switch, regulating protein activity, enzyme function, and signal transduction pathways. chomixbio.comabcam.comnews-medical.net Phosphorylation of serine residues introduces a negative charge, which can induce significant conformational changes in the peptide or protein. news-medical.net

Glycosylation: Serine can also undergo O-linked glycosylation, where carbohydrate moieties are attached to its hydroxyl group. This modification is vital for protein folding, stability, cell signaling, and molecular trafficking. chomixbio.comthermofisher.com

These modifications are critical for a vast array of biological processes, including cell cycle regulation, metabolism, and immune responses. chomixbio.comabcam.com

Impact of Serine on Peptide Conformation and Biological Activity

The presence and modification of serine residues profoundly influence a peptide's three-dimensional structure and, consequently, its biological activity. The hydroxyl group on serine's side chain can participate in hydrogen bonding, contributing to local and global peptide conformation. scirp.org For instance, the phosphorylation of serine has been shown to increase the propensity for forming polyproline II (PPII) conformations, potentially affecting protein hydration and structural stability. nih.gov

The specific arrangement and modification of amino acids, including serine, dictate how a peptide interacts with its biological targets. nih.gov While serine and threonine modifications, such as phosphorylation, can both influence peptide conformation, the structural effects of threonine modification are often more pronounced due to its additional methyl group. nih.govacs.orgfrontiersin.org Furthermore, serine can be chemically transformed into other residues, such as dehydroalanine (B155165), which can introduce rigidity and alter peptide conformation. rsc.org Understanding these structure-activity relationships is paramount in designing peptides with desired therapeutic or functional properties.

Compound List

Fmoc-Ser-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-serine)

Boc (tert-butyloxycarbonyl)

TFA (Trifluoroacetic acid)

HF (Hydrogen fluoride)

Piperidine (B6355638)

Wang resin

tBu (tert-butyl)

Z (Benzyloxycarbonyl)

Bzl (Benzyl)

Aloc (Allyloxycarbonyl)

Mtt (4-methyltrityl)

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)

Trt (Trityl)

Msbh (2-(methylsulfonyl)benzyl)

Fmoc-Ser(tBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Ala-OH

Fmoc-Val-OH

Fmoc-Gly-OH

Fmoc-Asn(Trt)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Ser[PO(OBzl)OH]-OH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16NO5- B557375 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate CAS No. 73724-45-5

Properties

CAS No.

73724-45-5

Molecular Formula

C18H16NO5-

Molecular Weight

326.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/p-1/t16-/m0/s1

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

Fmoc-Ser-OH; Fmoc-L-serine; Fmoc-L-Ser-OH; 73724-45-5; N-Fmoc-L-serine; N-(9-Fluorenylmethoxycarbonyl)-L-Serine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine; SBB067210; (S)-FMOC-2-AMINO-3-HYDROXYPROPIONICACID; (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoicacid; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-HYDROXYPROPANOICACID; PubChem10034; Serine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-; AC1Q77RU; KSC119K9B; 47601_ALDRICH; N-ALPHA-FMOC-L-SERINE; SCHEMBL118370; AC1O71N7; 47601_FLUKA; CTK0B9590; FMOC-L-BETA-HYDROXYALANINE; JZTKZVJMSCONAK-INIZCTEOSA-N; MolPort-003-934-205

Origin of Product

United States

Synthesis and Derivatization Strategies for Fmoc Ser Oh

Nα-Fmoc Protection of Serine

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino (Nα) position of serine is a critical first step in preparing the building block for solid-phase peptide synthesis (SPPS). This process must be efficient and minimize side reactions to ensure the purity of the final product.

The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed with a base, typically a secondary amine like piperidine (B6355638). total-synthesis.comwikipedia.org This orthogonality to acid-labile side-chain protecting groups is the cornerstone of the Fmoc/tBu strategy in SPPS. iris-biotech.deacs.org

The standard method for introducing the Fmoc group involves the reaction of serine with an activated Fmoc derivative. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction with Fmoc-Cl proceeds under Schotten-Baumann conditions, where a base such as sodium bicarbonate is used to neutralize the hydrochloric acid byproduct. total-synthesis.com The mechanism involves the nucleophilic attack of the serine's amino group on the electrophilic carbonyl carbon of Fmoc-Cl. total-synthesis.com

Fmoc-OSu is often preferred due to its higher stability and reduced tendency to cause side reactions like the formation of oligopeptides. total-synthesis.com The Fmoc group's stability is attributed to the urethane (B1682113) linkage it forms with the amino acid. It is exceptionally stable to acids, allowing for the selective removal of other protecting groups, such as the tert-butyl (tBu) group, which requires strong acid for cleavage. total-synthesis.comiris-biotech.de The lability of the Fmoc group to bases stems from the acidity of the proton at the C9 position of the fluorene (B118485) ring. publish.csiro.au A base can abstract this proton, leading to a β-elimination reaction that liberates the free amine and a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine used for deprotection. publish.csiro.au

Several side reactions can occur during the synthesis of Fmoc-Ser-OH, leading to impurities that can complicate subsequent peptide synthesis. nih.gov

Dipeptide Formation : When using the highly reactive Fmoc-Cl, there is a risk of unwanted carboxyl activation of the amino acid. nih.govtu-darmstadt.de This can lead to the formation of Fmoc-Ser-Ser-OH dipeptides, which, if not removed, will be incorporated into the growing peptide chain. nih.gov The use of Fmoc-OSu or protecting the carboxylic acid group via silylation with reagents like chlorotrimethylsilane (B32843) can mitigate this issue. nih.govwiley-vch.de

Lossen-type Rearrangement : A significant impurity, particularly when using Fmoc-OSu, is the formation of Fmoc-β-Ala-OH. nih.govtu-darmstadt.de This occurs through a Lossen-type rearrangement. tu-darmstadt.desemanticscholar.org This impurity can also be incorporated into the peptide chain during synthesis. nih.gov The development of alternative reagents, such as Fmoc-2-mercaptobenzothiazole (MBT) or Fmoc-OASUD, has been proposed to avoid the formation of these β-alanine impurities. wiley-vch.deresearchgate.net

Table 1: Common Impurities in Fmoc-Ser-OH Synthesis and Mitigation Strategies

Impurity Cause Mitigation Strategy
Fmoc-Ser-Ser-OH Unwanted carboxyl activation by highly reactive Fmoc-Cl. nih.govsemanticscholar.org Use less reactive Fmoc-OSu; intermediate silylation of the carboxylic acid. nih.govwiley-vch.de
Fmoc-β-Ala-OH Lossen-type rearrangement, especially with Fmoc-OSu. nih.govtu-darmstadt.de Use alternative Fmoc-donating reagents like Fmoc-MBT or Fmoc-OASUD. wiley-vch.deresearchgate.net
Acetic Acid Residual solvent from synthesis or purification. Cannot be detected by RP-HPLC; can cause chain termination during SPPS. nih.govsemanticscholar.org
Free Serine Incomplete reaction or degradation of the Fmoc group. Ensure complete reaction and proper storage. nih.gov

Side-Chain Hydroxyl Protection Strategies for Fmoc-Ser-OH Derivatives

The most common strategy for protecting the serine side chain in Fmoc-based SPPS is the use of a tert-butyl (tBu) ether. iris-biotech.depeptide.com The resulting building block, Fmoc-Ser(tBu)-OH, is a staple in peptide synthesis due to its compatibility with standard protocols. peptide.comlabmartgh.com The tBu group effectively prevents the hydroxyl group from participating in undesired reactions during peptide chain elongation. labmartgh.com

Fmoc-Ser(tBu)-OH is the most frequently utilized serine derivative in Fmoc-SPPS. peptide.com Its widespread use stems from the orthogonal nature of the Fmoc/tBu protection scheme. iris-biotech.deacs.org The Nα-Fmoc group is removed at each cycle of the synthesis with a mild base (e.g., 20% piperidine in DMF), while the tBu ether on the serine side chain remains stable under these conditions. wikipedia.orgiris-biotech.de This allows for the stepwise and controlled assembly of the peptide chain. labmartgh.com The use of Fmoc-Ser(tBu)-OH is integral to the synthesis of a vast array of peptides, from simple sequences to complex proteins and those with post-translational modifications. labmartgh.comsigmaaldrich.com

A common cleavage mixture is 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 TFA/TIS/water). sigmaaldrich.com The tBu group is readily cleaved under these conditions, regenerating the free hydroxyl group of the serine residue. peptide.com The tBu ether is stable under the mild conditions used to cleave peptides from highly acid-sensitive resins like 2-chlorotrityl resin, which allows for the synthesis of protected peptide fragments. peptide.com This compatibility with the final cleavage step makes Fmoc-Ser(tBu)-OH a highly reliable and versatile building block for Fmoc-SPPS. peptide.comlabmartgh.com

Acetyl (Ac) Protection (e.g., Fmoc-Ser(Ac)-OH)

The acetyl (Ac) group serves as a protecting group for the hydroxyl function of serine, resulting in the derivative Fmoc-Ser(Ac)-OH. This compound is utilized as a building block in solid-phase peptide synthesis (SPPS). The acetyl group provides protection for the serine side chain, preventing undesirable reactions during the peptide elongation process.

The primary utility of acetyl protection on the serine side chain is to mask the nucleophilic character of the hydroxyl group. This prevents its acylation during the activation and coupling of the carboxylic acid of the subsequent amino acid in the peptide sequence. The acetyl group's stability under the basic conditions required for Fmoc group removal (typically with piperidine in DMF) makes it compatible with the standard Fmoc/tBu SPPS strategy. This dual protection scheme, with the base-labile Fmoc group on the α-amine and the acetyl group on the side chain, allows for controlled, stepwise peptide assembly.

The lability of the acetyl group to acid, particularly trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups, is a critical consideration. While many protecting groups like tert-butyl (tBu) and trityl (Trt) are designed to be cleaved by TFA, the stability of a simple O-acetyl group under these conditions can be context-dependent. chempep.com For instance, in the case of certain glycosylated serine derivatives, the O-acetyl groups have been reported to be stable to TFA. alfa-chemistry.comnih.gov However, in other contexts within peptide synthesis, TFA is expected to cleave acetyl groups used for capping. researchgate.net The final deprotection of the acetyl group from the serine residue can also be achieved under basic conditions, such as treatment with methanolic ammonia, prior to cleavage from the resin. alfa-chemistry.com

Benzyl (B1604629) (Bzl) Ether Protection

The benzyl (Bzl) group can be used to protect the serine hydroxyl group as a benzyl ether, forming Fmoc-Ser(Bzl)-OH. iris-biotech.deslideshare.net This derivative is utilized in both solution and solid-phase peptide synthesis. nih.gov The synthesis of Fmoc-Ser(Bzl)-OH itself can be complex. nih.gov In the context of Fmoc SPPS, the Bzl group is generally considered more stable to the standard piperidine treatment for Fmoc removal than to the acidic conditions used for final cleavage. However, its removal typically requires stronger acidic conditions than those used for t-butyl or trityl groups, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are more characteristic of Boc-based SPPS. The benzyl group can also be removed by catalytic hydrogenolysis. While widely used in Boc chemistry, its application in Fmoc SPPS is less common than t-butyl or trityl ethers due to the harsher cleavage conditions required. researchgate.net

Phosphate (B84403) Protection (e.g., Fmoc-Ser(PO(OBzl)OH)-OH)

The synthesis of phosphopeptides is a critical area of research, and Fmoc-protected phosphoserine derivatives are essential building blocks. A common derivative is Fmoc-Ser(PO(OBzl)OH)-OH, where the phosphate group is protected as a monobenzyl ester. This building block is designed for direct use in Fmoc SPPS.

The monobenzyl protection strategy was a significant advancement, as it improved the efficiency and purity of phosphopeptide synthesis. The incorporated monoprotected phosphoserine residue is stable to the piperidine treatment used for Fmoc deprotection, a crucial feature for successful synthesis. This stability is attributed to the ionization of the phosphate group under basic conditions, which inhibits the β-elimination side reaction. Using this reagent, peptides with multiple phosphorylation sites can be prepared.

Despite the advantages of derivatives like Fmoc-Ser(PO(OBzl)OH)-OH, the synthesis of phosphoserine-containing peptides presents several challenges.

β-Elimination: Protected phosphoserine residues are susceptible to β-elimination under the basic conditions of Fmoc deprotection, although the monobenzyl protection mitigates this. This side reaction can be more pronounced, especially when using microwave-assisted synthesis protocols. The use of milder bases like cyclohexylamine (B46788) or DBU for the Fmoc deprotection of the residue preceding the phosphoserine can help to minimize this side reaction.

Coupling Difficulties: The partially protected phosphate group can interfere with coupling reactions. The acidic proton on the phosphate can be deprotonated, which may neutralize the base required for the activation of the incoming amino acid, leading to incomplete coupling. To overcome this, an increased excess of the coupling reagents and base is often employed.

Aggregation: Peptides containing multiple phosphorylated residues can be prone to aggregation, making both synthesis and purification challenging. The high density of negative charges can lead to difficult sequences that are hard to synthesize using standard protocols.

Side Reactions during Cleavage: The final acidic cleavage step must be carefully controlled to ensure complete removal of the benzyl protecting group from the phosphate without degrading the peptide.

These challenges highlight the complexity of synthesizing phosphopeptides and the need for optimized protocols and specialized reagents.

Strategies to Minimize β-Elimination During Deprotection

β-elimination is a significant side reaction that can occur during the piperidine-mediated deprotection of the Fmoc group, especially from protected serine and threonine residues, and particularly from their phosphorylated derivatives. rsc.org This reaction leads to the formation of dehydroalanine (B155165) from serine, which can result in peptide chain termination or the formation of piperidine adducts. rsc.orgiris-biotech.de The mechanism involves base-mediated abstraction of the α-proton of the amino acid, followed by the elimination of the side-chain protecting group. rsc.orgembrapa.br Several strategies have been developed to suppress this unwanted reaction.

A primary strategy involves the use of alternative, sterically hindered bases or modified deprotection cocktails. While 20% piperidine in DMF is the standard for Fmoc removal, it can promote β-elimination, especially at elevated temperatures or with sensitive residues like N-terminal phosphoserine. rsc.orgresearchgate.netacs.org Research has shown that using weaker or bulkier bases can mitigate this issue. For instance, bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, morpholine, and cyclohexylamine have demonstrated effective suppression of β-elimination. researchgate.net

Recent advancements in accelerated peptide synthesis, which often employ high temperatures (e.g., 90 °C) to speed up reactions, have necessitated refined deprotection protocols. acs.orgacs.org Under these conditions, very low concentrations of DBU (e.g., 0.5%) for very short periods (e.g., 10-30 seconds) have proven highly effective at removing the Fmoc group while minimizing β-elimination. acs.orgacs.org Theoretical calculations support this experimental finding, indicating that the energy barrier for DBU-mediated β-elimination is substantially higher (by 16 kcal/mol) than that for Fmoc deprotection, making the desired reaction kinetically favorable. acs.org In contrast, the energy barriers for piperidine-mediated Fmoc deprotection and β-elimination are comparable, explaining its propensity to cause the side reaction. acs.org

The choice of protecting group on the serine side chain also plays a crucial role. For phosphoserine synthesis, the use of mono-benzyl protected derivatives like Fmoc-Ser(PO(OBzl)OH)-OH is favored. rsc.orgnih.gov During the basic deprotection step, the acidic phosphate group is deprotonated, which is thought to inhibit the abstraction of the amino acid's α-proton, thereby suppressing the subsequent β-elimination cascade. rsc.orgresearchgate.netnih.gov

Table 1: Comparison of Bases for Fmoc Deprotection to Minimize β-Elimination This table is interactive. You can sort and filter the data.

Base Concentration Conditions Efficacy in Suppressing β-Elimination Reference
Piperidine 20% Standard, but promotes elimination at high temp. Low to Moderate rsc.orgresearchgate.net
DBU 0.5% 90 °C, very short reaction times High researchgate.netacs.org
Cyclohexylamine 50% Room Temperature High, especially for N-terminal pSer rsc.orgresearchgate.net
Piperazine 1% - 10% 90 °C Moderate; can lead to byproducts researchgate.netacs.org
Morpholine 10% 90 °C Moderate; can result in incomplete deprotection researchgate.netacs.org

Pseudoproline Derivatives (e.g., Fmoc-Ser(ψMe,Mepro)-OH)

Pseudoproline dipeptides are powerful tools developed to overcome some of the most persistent challenges in Fmoc-SPPS, namely peptide aggregation. chempep.comwikipedia.org These derivatives are formed by reacting the side-chain hydroxyl group of a serine or threonine residue with an aldehyde or ketone, such as acetone (B3395972), to create a temporary and reversible oxazolidine (B1195125) ring. chempep.comiris-biotech.de This modification effectively masks the serine residue and introduces a proline-like kink into the peptide backbone. activotec.compeptide.com An example of such a derivative is Fmoc-Ser(ψMe,Mepro)-OH, where the serine side chain forms a 2,2-dimethyloxazolidine (B1633789) ring. chempep.com

These building blocks are typically incorporated into the peptide chain as dipeptides (e.g., Fmoc-Ala-Ser(ψMe,Mepro)-OH or Fmoc-Gly-Ser(ψMe,Mepro)-OH). sigmaaldrich.comsigmaaldrich.com This approach circumvents the difficult and often inefficient acylation of the sterically hindered secondary amine of the oxazolidine ring. sigmaaldrich.comsigmaaldrich.com The pseudoproline moiety is stable under the basic conditions of Fmoc deprotection but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native serine residue. chempep.comchempep.com While typically used as dipeptides, recent studies have explored the use of monomeric Fmoc-Ser(ψMe,Mepro)-OH to enhance synthetic flexibility and potentially lower costs. researchgate.netcsic.es

Enhancement of Peptide Stability and Bioactivity

The introduction of pseudoproline derivatives can significantly enhance the properties of synthetic peptides. The modified backbone, which can be considered a type of pseudo-peptide bond, often imparts increased stability against enzymatic degradation by proteases. mendelchemicals.comnih.gov This is a crucial advantage for the development of peptide-based therapeutics, which can suffer from poor in vivo stability. mendelchemicals.com

Furthermore, the conformational constraint imposed by the pseudoproline's "kink" can enhance bioactivity. iris-biotech.de This structural feature can pre-organize a linear peptide into a conformation that is favorable for receptor binding or for subsequent chemical modifications like macrocyclization. chempep.compeptide.com Efficient cyclization often leads to peptides with higher stability and more defined structures, which can translate to improved biological function. By modulating the peptide's three-dimensional structure, pseudoproline derivatives serve as valuable tools in peptidomimetic design and in the study of protein-protein interactions. chempep.commendelchemicals.com

Mitigation of Aggregation in Difficult Sequences

The primary and most celebrated application of pseudoproline derivatives is their ability to mitigate peptide aggregation during SPPS. chempep.comwikipedia.orgactivotec.com Aggregation occurs when growing peptide chains associate with one another through intermolecular hydrogen bonds, leading to the formation of insoluble β-sheet structures. iris-biotech.de This phenomenon hinders reagent access to the reactive sites on the solid support, resulting in incomplete coupling and deprotection reactions, low yields, and difficult purifications. chempep.comchempep.com

Table 2: Key Features of Serine-Derived Pseudoproline Dipeptides This table is interactive. You can sort and filter the data.

Feature Description Impact on Peptide Synthesis Reference
Structure Reversible oxazolidine ring formed from Ser side-chain and a ketone. Introduces a temporary "kink" in the peptide backbone. chempep.comiris-biotech.de
Aggregation Disrupts inter-chain H-bonding and β-sheet formation. Mitigates aggregation, improves solvation and reagent access. chempep.comactivotec.comchempep.com
Solubility Increases solubility of the growing peptide chain. Facilitates more efficient coupling and deprotection steps. activotec.comchempep.com
Stability Cleavage occurs during final TFA step; stable to piperidine. Fully compatible with standard Fmoc-SPPS workflows. chempep.comchempep.com
Bioactivity Can pre-organize peptides for cyclization and enhance proteolytic stability. Useful for designing peptidomimetics and therapeutics. peptide.commendelchemicals.com

Impurity Management in Fmoc-Ser-OH Synthesis

The purity of the final synthetic peptide is critically dependent on the quality of the initial building blocks, including Fmoc-Ser-OH. Impurities present in the starting material can lead to the formation of undesired byproducts that are often difficult to remove from the target peptide. sigmaaldrich.com The synthesis of Fmoc-amino acids can generate several predictable, process-related impurities.

Key impurities and their consequences include:

Free Amino Acid : Unreacted serine in the Fmoc-Ser-OH material can lead to multiple insertions of serine into the peptide chain. It can also promote the autocatalytic cleavage of the Fmoc group during storage. sigmaaldrich.com

Di-Fmoc Derivatives : The reaction of the Fmoc protecting group reagent with the already formed Fmoc-amino acid can create di-Fmoc species, which can lead to the double insertion of the amino acid during synthesis. sigmaaldrich.com

β-Alanyl Impurities : These can arise from the rearrangement of the Fmoc-OSu reagent used during the protection reaction. Their presence leads to the unintentional incorporation of a β-alanine residue into the peptide sequence. sigmaaldrich.com

Enantiomeric Impurities : The presence of the D-enantiomer of serine in the L-amino acid starting material will result in the synthesis of diastereomeric peptides. These impurities are often very similar in physical properties to the target peptide, making them extremely difficult to separate by standard HPLC. sigmaaldrich.com

Effective impurity management, therefore, begins with sourcing high-purity Fmoc-Ser-OH. This involves utilizing advanced analytical methods, such as optimized HPLC and quantitative GC-based assays, to identify, separate, and accurately quantify these known impurities, rather than relying on a single, potentially misleading, HPLC purity percentage. sigmaaldrich.com

Purification Techniques for Fmoc-Amino Acidsajpamc.com

The purity of Fmoc-amino acids, including Fmoc-Ser-OH, is paramount for the successful synthesis of high-quality peptides. Various purification techniques are employed to remove process-related impurities from these raw materials before their use in solid-phase peptide synthesis (SPPS). The primary goal is to minimize the presence of contaminants that could otherwise lead to side reactions, lower yields, and difficult purification of the final peptide. ajpamc.com

Commonly employed purification methods for Fmoc-amino acids include recrystallization, precipitation, and various forms of chromatography.

Recrystallization is a widely used and effective method for purifying solid Fmoc-amino acids. This technique relies on the differences in solubility between the Fmoc-amino acid and its impurities in a given solvent or solvent system. The process typically involves dissolving the crude Fmoc-amino acid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. acs.org For instance, a common procedure involves dissolving the crude Fmoc-amino acid, such as Fmoc-Asp(OtBu)-OH or Fmoc-Thr(tBu)-OH, in a solvent like toluene (B28343) at around 50°C, followed by stirring, cooling, and filtration to collect the purified crystals. acs.org Isopropyl alcohol has also been documented as a suitable solvent for the recrystallization of other Fmoc-amino acids like Fmoc-Gln(Trt)-OH. acs.org One study demonstrated that a strategic purification of all Fmoc-amino acids via recrystallization before their use in synthesizing the 29-amino acid peptide Glucagon resulted in a significant increase in the final peptide's purity by over 15%. ajpamc.com

Precipitation is another straightforward purification strategy. This method involves dissolving the crude product in a solvent in which it is soluble, and then adding an anti-solvent to cause the desired compound to precipitate out, while impurities remain in the solution. bachem.com For example, a crude product can be dissolved in acetone and then reprecipitated by adding a mixture of dichloromethane (B109758)/hexane. bachem.com

Chromatography , particularly preparative High-Performance Liquid Chromatography (HPLC), is a powerful tool for achieving very high levels of purity. ajpamc.com Reversed-phase HPLC (RP-HPLC) using a C18-modified silica (B1680970) stationary phase is a standard method. google.com In this technique, the crude Fmoc-amino acid mixture is separated based on the differential partitioning of its components between the nonpolar stationary phase and a polar mobile phase. By gradually increasing the organic solvent (e.g., acetonitrile) content in the mobile phase, components are eluted according to their hydrophobicity, allowing for the isolation of highly pure fractions of the target Fmoc-amino acid. google.com While highly effective, preparative HPLC can be costly, making recrystallization a more common choice for bulk purification. ajpamc.comacs.org

The table below summarizes these common purification techniques.

Table 1: Comparison of Purification Techniques for Fmoc-Amino Acids

Technique Principle Common Solvents/Materials Advantages Disadvantages
Recrystallization Difference in solubility between the product and impurities at varying temperatures. Toluene, Isopropyl Alcohol, Ethyl Acetate (B1210297)/Hexane. acs.orgsigmaaldrich.com Cost-effective, scalable, good for removing major impurities. ajpamc.com May not remove impurities with similar solubility; potential product loss in mother liquor.
Precipitation Inducing solid formation by adding an anti-solvent or changing conditions. Acetone, Dichloromethane/Hexane, Water. bachem.com Rapid, simple, can be effective for initial cleanup. bachem.com Generally provides lower resolution than chromatography or recrystallization.

| Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | C18-silica (stationary phase), Acetonitrile/Water with TFA (mobile phase). google.com | Achieves very high purity (>99%), excellent for separating closely related impurities. gyrosproteintechnologies.com | High cost, solvent intensive, may be less practical for large-scale industrial purification. ajpamc.com |

Impact of Impurities on Peptide Purity and Yieldajpamc.com

Several classes of impurities are commonly found in Fmoc-amino acids, each with a distinct and detrimental effect on peptide synthesis:

Acetic Acid: This is a particularly problematic impurity as it is highly reactive and difficult to detect by standard RP-HPLC analysis. merck-lifescience.com.twnih.gov Acetic acid acts as a capping agent, reacting with the free N-terminal amine of the growing peptide chain. This reaction forms an N-acetylated peptide, which is a truncated sequence that cannot be elongated further, thereby reducing the yield of the target peptide. gyrosproteintechnologies.comnih.gov Due to its low molecular weight, even a small mass percentage of acetic acid contamination can represent a significant molar excess, leading to substantial capping at each cycle. gyrosproteintechnologies.commerck-lifescience.com.tw

Free Amino Acid: The presence of the corresponding unprotected amino acid in the Fmoc-amino acid stock can lead to the insertion of multiple copies of that amino acid into the peptide chain. gyrosproteintechnologies.commerck-lifescience.com.tw This occurs because the free amino acid can compete with the Fmoc-protected amino acid during the coupling step.

Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These impurities, often designated as Fmoc-dipeptides, arise during the synthesis of the Fmoc-amino acid itself through unwanted activation of the carboxylic acid. gyrosproteintechnologies.commerck-lifescience.com.tw Their presence leads to the incorporation of two amino acid residues in a single coupling step, resulting in an insertion sequence.

β-Alanine Derivatives: During the introduction of the Fmoc group using reagents like Fmoc-OSu, a side reaction known as the Lossen-type rearrangement can occur. merck-lifescience.com.tw This rearrangement generates Fmoc-β-Ala-OH and related impurities, which, if present, will be incorporated into the growing peptide chain, leading to the insertion of an incorrect β-alanine residue. gyrosproteintechnologies.comnih.gov

Enantiomeric Impurities (D-Isomers): The presence of the D-enantiomer of the desired L-amino acid is a critical issue. Standard analytical HPLC methods typically cannot separate these diastereomeric peptides. nih.gov The incorporation of a D-amino acid results in a peptide with an altered three-dimensional structure, which can profoundly affect its biological activity. Therefore, starting materials with high enantiomeric purity (≥99.8%) are essential. gyrosproteintechnologies.comnih.gov

Deletion Sequences: These impurities are peptides that are missing one or more amino acid residues. nih.gov While often caused by inefficient coupling or deprotection during SPPS, they can also be exacerbated by impure starting materials that may hinder reaction kinetics.

The purification of crude peptides containing these various side-products is often challenging, as many of these impurities have physicochemical properties very similar to the target peptide, making separation difficult. nih.gov Therefore, ensuring the high purity of Fmoc-Ser-OH and other Fmoc-amino acids before synthesis is a crucial strategy for maximizing the yield and simplifying the purification of the final peptide product. ajpamc.com

Table 2: Common Impurities in Fmoc-Amino Acids and Their Impact on Peptide Synthesis

Impurity Source Impact on Peptide Synthesis Resulting Peptide Impurity
Acetic Acid Reagent from synthesis/purification. Acts as a highly reactive capping agent for the N-terminal amine. gyrosproteintechnologies.com Truncated sequences. nih.gov
Free Amino Acid Incomplete Fmoc protection reaction. gyrosproteintechnologies.com Competes with the protected amino acid, causing multiple additions. merck-lifescience.com.tw Insertion sequences (multiple copies of one amino acid).
Fmoc-Dipeptides (Fmoc-Xaa-Xaa-OH) Unwanted carboxyl activation during Fmoc group introduction. merck-lifescience.com.tw Incorporation of a dipeptide in a single coupling step. gyrosproteintechnologies.com Insertion sequences (double addition).
Fmoc-β-Alanine Derivatives Lossen-type rearrangement of the Fmoc-introducing reagent. merck-lifescience.com.tw Incorporation of an incorrect β-alanine residue. nih.gov Insertion of β-alanine. gyrosproteintechnologies.com

| Enantiomeric Impurities (D-Isomer) | Racemization during Fmoc-amino acid synthesis. | Incorporation of the wrong stereoisomer. | Diastereomeric peptide impurities with potentially altered activity. |

Table of Mentioned Compounds

Compound Name
Fmoc-Ser-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Gln(Trt)-OH
Glucagon
Acetic Acid
Fmoc-β-Ala-OH
Toluene
Isopropyl Alcohol
Acetone
Dichloromethane
Hexane
Acetonitrile
Trifluoroacetic acid (TFA)
Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide)
N,N'-diisopropylcarbodiimide (DIC)
N-hydroxybenzotriazole (HOBt)
N,N-diisopropylethylamine (DIEA)
PyBOP
HATU
HCTU
Boc-Ser(tBu)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Met-OH
Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH
Nvoc-Ser-OH
Fmoc-Ala-OH
Fmoc-Ile-OH
Ac-Gly-OH

Methodological Advancements in Peptide Synthesis Utilizing Fmoc Ser Oh

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ser-OH

SPPS using the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry, allowing for the assembly of peptides on a solid support. luxembourg-bio.com The use of Fmoc-Ser-OH within this framework requires careful consideration of coupling conditions and deprotection protocols to ensure high-purity and yield of the final peptide.

Optimization of Coupling Reactions with Fmoc-Ser-OH

The efficiency of the amide bond formation between Fmoc-Ser-OH and the N-terminal amine of the growing peptide chain is critical. This process is influenced by a combination of the coupling reagent, the base used for activation, and the reaction conditions.

The choice of coupling reagent is crucial for activating the carboxylic acid of Fmoc-Ser-OH to facilitate a rapid and complete reaction while minimizing side reactions like racemization. Several classes of reagents are commonly employed.

Uronium/Aminium Salts (HATU): (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered couplings. researchgate.net It is often preferred for rapid coupling protocols and has been successfully used in the microwave-assisted synthesis of peptides containing Fmoc-Ser-OH derivatives. nih.govrsc.orgpeptide.com For instance, in the synthesis of phosphopeptides, HATU in the presence of a base like DIPEA is a standard and effective activating system. researchgate.net

Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a widely used activating agent, often in conjunction with an additive to suppress racemization and improve efficiency. bachem.com The combination of DIC with an additive like Oxyma Pure or 1-Hydroxybenzotriazole (B26582) (HOBt) creates a neutral pH environment for the coupling reaction. mdpi.comresearchgate.net This is particularly beneficial as it can minimize base-induced side reactions. bachem.com The DIC/HOBt combination is considered a classic and effective method, including for challenging couplings. peptide.comnih.gov

Additives (HOBt, Oxyma Pure): Additives are essential components in carbodiimide-mediated couplings. HOBt was a long-standing popular choice for its ability to reduce racemization. bachem.com More recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has emerged as a superior alternative. researchgate.net It has been shown to increase coupling efficiency and suppress racemization effectively when used with DIC. researchgate.nettandfonline.com The DIC/Oxyma combination has demonstrated excellent performance in the activation of amino acids for peptide synthesis. researchgate.net

Phosphonium (B103445) Salts (DEPBT): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type coupling reagent noted for its remarkable resistance to racemization. bachem.com This property makes it a reagent of choice for coupling amino acids that are particularly prone to racemization, such as Fmoc-His(Trt)-OH. bachem.com

The selection of the appropriate coupling reagent and additive system is often sequence-dependent and requires empirical optimization for the highest efficiency.

Coupling Reagent SystemKey Features & Applications for Serine Incorporation
HATU/Base Highly efficient, especially for sterically hindered or difficult couplings; commonly used in microwave-assisted SPPS. researchgate.netnih.govrsc.orgpeptide.com
DIC/HOBt Classic combination, effective at suppressing racemization; provides neutral coupling conditions. peptide.combachem.comnih.gov
DIC/Oxyma Pure Modern, highly efficient system that suppresses racemization and operates under neutral pH, minimizing base-induced side reactions. mdpi.comresearchgate.nettandfonline.com
DEPBT Excellent for minimizing racemization, particularly for sensitive amino acids. bachem.com

Tertiary amine bases are typically required during the coupling step to activate the amino acid and maintain a basic pH. However, their choice and concentration can significantly impact both the speed of the reaction and the extent of unwanted side reactions, including racemization and β-elimination.

DIPEA (N,N-Diisopropylethylamine): DIPEA is a hindered base routinely used in SPPS. chempep.comgoogle.com It is commonly paired with uronium reagents like HATU. researchgate.net However, DIPEA has been implicated in promoting racemization, especially for sensitive residues like Fmoc-Cys(Trt)-OH and even Fmoc-Ser(tBu)-OH. chempep.com

NMM (N-Methylmorpholine): NMM is another tertiary amine base used in coupling reactions. mesalabs.com Studies comparing different bases have shown that the choice between DIPEA, NMM, and Collidine can influence the level of epimerization. mdpi.com For example, the use of NMM with HATU has been associated with high epimerization yields for Fmoc-Ser(Trt)-OH in certain conditions. mdpi.com

Collidine (2,4,6-Trimethylpyridine): Collidine has been recommended as a substitute for DIPEA to reduce racemization. chempep.commesalabs.com Its bulkier structure can be advantageous in minimizing side reactions. Comparative studies have shown that collidine can substantially reduce racemization compared to DIPEA and NMM. mesalabs.com

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): While primarily known as a strong, non-nucleophilic base for Fmoc deprotection, DBU is generally avoided during the coupling step. peptide.com Its strong basicity can significantly increase the risk of side reactions, particularly aspartimide formation and β-elimination. rsc.orgpeptide.comresearchgate.net

Avoiding a large excess of base is generally recommended, as even a slightly basic pH is sufficient to accelerate the coupling reaction. chempep.com The optimal choice of base is critical for maintaining the chiral integrity of the serine residue and preventing other side reactions.

Microwave irradiation has become a well-established technology for accelerating SPPS, enhancing both coupling and deprotection steps. cem.comresearchgate.netscirp.org This technique offers several advantages for the incorporation of Fmoc-Ser-OH and its derivatives.

Increased Efficiency and Speed: Microwave energy significantly reduces reaction times, allowing for the synthesis of peptides in a fraction of the time required by conventional methods at room temperature. scirp.orgthieme-connect.comkohan.com.tw For example, a 20-mer glycopeptide containing multiple serine residues was synthesized in 7 hours using microwave-assisted SPPS, compared to 4 days conventionally.

Improved Coupling Yields: Microwave heating can overcome the challenges associated with sterically hindered couplings, such as those involving bulky phosphoamino acids like Fmoc-Ser(PO(OBzl)OH)-OH. researchgate.netrsc.orgkohan.com.tw This leads to higher purity of the crude peptide.

Minimizing Side Reactions: While elevated temperatures can sometimes exacerbate side reactions, optimized microwave protocols can actually minimize them. kohan.com.tw For instance, specialized coupling methodologies like CarboMAX, which combines DIC, Oxyma Pure, and DIEA, have been shown to stabilize acid-labile protected phosphate (B84403) groups on serine at high temperatures, thereby reducing side reactions. kohan.com.tw However, care must be taken during the Fmoc deprotection step, as microwave heating can enhance base-induced β-elimination of serine derivatives. researchgate.netsigmaaldrich.com To counteract this, some protocols employ microwave heating for the coupling step but perform the subsequent Fmoc deprotection at room temperature. researchgate.netrsc.org

Microwave-assisted SPPS has proven to be a powerful tool for the efficient synthesis of complex peptides, including those containing multiple or modified serine residues. researchgate.netkohan.com.tw

Fmoc Deprotection Protocols and Their Impact on Serine Residues

The removal of the temporary Nα-Fmoc protecting group is a critical step repeated throughout the synthesis. This is typically achieved using a secondary amine base, most commonly piperidine (B6355638). chempep.comaltabioscience.com The mechanism involves a base-induced β-elimination. chempep.comaltabioscience.com While generally efficient, this process can lead to side reactions, particularly with sensitive residues like serine.

A significant side reaction associated with serine during Fmoc-SPPS is β-elimination, which is facilitated by the basic conditions of Fmoc deprotection. nih.gov This reaction involves the abstraction of the α-proton of the amino acid, followed by the elimination of the side-chain protecting group (or hydroxyl group if unprotected) to form a dehydroalanine (B155165) (Dha) intermediate. iris-biotech.de

The highly reactive dehydroalanine can then be attacked by the nucleophilic deprotection agent, such as piperidine, leading to the formation of a 3-(1-piperidinyl)alanine adduct. iris-biotech.de This side reaction is particularly problematic for phosphoserine derivatives, where the phosphate group is a good leaving group. researchgate.netnih.govnih.gov

Several factors influence the extent of β-elimination:

Base Choice: While piperidine is standard, its use can lead to β-elimination. researchgate.netsigmaaldrich.com Alternative bases have been investigated to suppress this side reaction. For example, using the bulky base DBU has been shown to slow β-elimination. rsc.org In other studies, cyclohexylamine (B46788) was found to completely suppress β-elimination of N-terminal phosphoserine residues, a problem observed with piperidine, especially under microwave conditions. researchgate.netsigmaaldrich.comsigmaaldrich.com

N-Terminal Position: The β-elimination side reaction is found to be most prominent when the serine derivative is at the N-terminal position of the peptide chain. rsc.orgresearchgate.net Once the next amino acid is coupled, the phosphoseryl residue becomes more stable to repeated piperidine treatments. researchgate.net

Microwave Heating: The use of microwave irradiation during the Fmoc deprotection step can enhance the rate of β-elimination. researchgate.netsigmaaldrich.com Therefore, protocols often recommend performing the deprotection of Fmoc from serine derivatives at room temperature, even when microwave is used for coupling. researchgate.netrsc.org

ConditionImpact on β-Elimination of Serine DerivativesMitigation Strategy
Piperidine Deprotection Can induce β-elimination, especially for N-terminal phosphoserine. researchgate.netsigmaaldrich.comUse alternative bases like cyclohexylamine or DBU for the critical deprotection step. rsc.orgresearchgate.net
Microwave Heating Accelerates the rate of β-elimination during deprotection. researchgate.netsigmaaldrich.comPerform Fmoc deprotection at room temperature, even in microwave-assisted protocols. researchgate.netrsc.org
N-Terminal Position Serine residues at the N-terminus are most susceptible. rsc.orgresearchgate.netCouple the next residue promptly; consider alternative deprotection for the N-terminal Ser. researchgate.net

By carefully selecting deprotection reagents and controlling reaction conditions, the unwanted β-elimination of serine residues can be effectively minimized, ensuring the integrity of the synthesized peptide.

Strategies for Suppressing β-Elimination (e.g., Alternative Bases, Temperature Control)

The β-elimination of the serine side chain is a significant side reaction during the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS). This reaction is particularly problematic for phosphorylated serine residues but can also occur with standard Fmoc-Ser(tBu)-OH. The use of piperidine, the standard base for Fmoc removal, can promote this side reaction, especially at elevated temperatures. rsc.orgacs.orgacs.org Consequently, significant research has focused on developing strategies to suppress β-elimination, primarily through the use of alternative bases and careful temperature control.

Alternative Bases:

The choice of base for Fmoc deprotection plays a crucial role in the extent of β-elimination. While piperidine is effective for Fmoc removal, its nucleophilic nature can contribute to the formation of undesired adducts following β-elimination. iris-biotech.de Several alternative bases have been investigated to minimize this side reaction.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base that has shown great promise in suppressing β-elimination. acs.orgiris-biotech.de Studies have demonstrated that using a low concentration of DBU (e.g., 0.5%) can efficiently remove the Fmoc group, even at high temperatures (90°C), with minimal to no β-elimination observed. acs.orgacs.org Theoretical calculations support these findings, indicating that the energy barrier for β-elimination with DBU is significantly higher than that for Fmoc deprotection, making deprotection the kinetically favored reaction. acs.org

Piperazine and Morpholine: These secondary amines have also been explored as alternatives to piperidine. researchgate.net They have been shown to suppress β-elimination, particularly at controlled temperatures. researchgate.net

Cyclohexylamine: A 50% solution of cyclohexylamine in dichloromethane (B109758) (DCM) has been reported to provide complete suppression of β-elimination, resulting in a crude peptide of high purity. researchgate.net

Pyrrolidine (B122466): With a pKa similar to piperidine, pyrrolidine has been identified as a viable alternative. nih.gov Its lower boiling point can be advantageous for removal after deprotection. nih.gov

3-(Diethylamino)propylamine (DEAPA): As part of green chemistry initiatives in SPPS, DEAPA has been identified as an effective substitute for piperidine, minimizing side product formation. rsc.org

BaseConcentration/ConditionsEffectiveness in Suppressing β-EliminationReference
DBU0.5% at 90°CHigh; complete suppression observed. acs.orgacs.org
Piperazine1% at 90°CModerate; some byproduct formation observed. acs.org
Morpholine10% at 90°CEffective at suppressing β-elimination. researchgate.net
Cyclohexylamine50% in DCMHigh; complete suppression reported. researchgate.net
Pyrrolidine<5% at 80-110°CEffective alternative to piperidine. nih.gov
DEAPANot specifiedEffective in minimizing side products. rsc.org

Temperature Control:

Temperature is a critical parameter influencing the rate of β-elimination. royalsocietypublishing.org Elevated temperatures, often used to accelerate coupling reactions and overcome peptide aggregation, can significantly increase the incidence of β-elimination during the deprotection step. acs.orgacs.org

A common strategy, particularly in the synthesis of phosphopeptides, is to perform the coupling steps at an elevated temperature to ensure efficient reaction, and then cool the resin to room temperature or below for the Fmoc-deprotection step. rsc.orgacs.orgresearchgate.net For instance, microwave-assisted syntheses may apply heat up to 75°C during coupling, while Fmoc deprotection is carried out at room temperature to minimize β-elimination. rsc.org Automated synthesizers with precise temperature control are particularly advantageous, allowing for programmed temperature cycling where deprotection occurs at a lower temperature (e.g., 20°C) and coupling at a higher temperature (e.g., 65°C). researchgate.net This tight temperature regulation is crucial for minimizing side reactions while still benefiting from accelerated coupling kinetics. researchgate.net

Racemization Studies of Fmoc-Ser-OH During SPPS

Racemization, the loss of stereochemical integrity at the α-carbon, is a persistent challenge in peptide synthesis. While all amino acids are susceptible to some degree of racemization, certain residues, including serine, are more prone to this side reaction under the conditions of SPPS. nih.govhighfine.com

Factors Influencing α-Carbon Racemization

The racemization of Fmoc-Ser-OH during SPPS is a multifactorial issue, influenced by the choice of coupling reagents, bases, solvents, and temperature. The primary mechanism involves the abstraction of the α-proton from an activated amino acid intermediate, leading to the formation of a planar enolate that can be protonated from either face, resulting in a mixture of L- and D-isomers. mdpi.comslideshare.net

Coupling Reagents and Additives: The combination of coupling reagent and additive significantly impacts the extent of racemization. Urionium/aminium-based reagents like HBTU, when used with bases such as DIPEA, can induce racemization of Fmoc-Ser(tBu)-OH. chempep.com A study comparing various coupling reagents found that for Fmoc-L-Ser(tBu)-OH, racemization was generally negligible except when HATU was used with N-methylmorpholine (NMM). nih.gov The use of additives like HOBt, and particularly HOAt, is known to suppress racemization by forming active esters that are more stable and less prone to enolization. highfine.compeptide.com Oxyma Pure has also emerged as a non-explosive and effective alternative to HOAt for minimizing racemization. bachem.com

Bases: The basicity and steric hindrance of the tertiary amine used during the coupling step are critical. highfine.com Strong, sterically unhindered bases can more readily abstract the α-proton of the activated amino acid. For example, DIPEA has been shown to cause racemization when coupling Fmoc-Ser(tBu)-OH. chempep.com The use of more sterically hindered bases like 2,4,6-collidine or weaker bases like NMM is often recommended to reduce this risk. highfine.comchempep.com

Temperature: Elevated temperatures can increase the rate of racemization. rsc.org While higher temperatures are often employed to speed up slow couplings, this can come at the cost of chiral purity. researchgate.net

Solvent: The polarity of the solvent can influence racemization rates, although this is a less studied factor compared to reagents and bases. mdpi.comrsc.org

Mitigation Strategies for Racemization

Several strategies have been developed to minimize the racemization of Fmoc-Ser-OH during its incorporation in SPPS.

Choice of Coupling Reagents and Additives: The combination of a carbodiimide (B86325) like DIC with an additive such as Oxyma Pure or HOBt is considered a robust method for minimizing racemization, especially when base-free conditions are required. nih.govbachem.com For particularly racemization-prone couplings, reagents like DEPBT, which mediates amide bond formation with remarkable resistance to racemization, can be employed. bachem.com

Base Selection: Using a weaker or more sterically hindered base during coupling is a key strategy. Replacing the commonly used DIPEA with NMM or 2,4,6-collidine can significantly reduce the extent of racemization. highfine.comchempep.com

Low-Temperature Coupling: Performing the coupling reaction at a reduced temperature can slow down the rate of enolization and subsequent racemization. bachem.com

Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling can reduce the opportunity for racemization. Shortening the pre-activation time to 5 minutes or less has been shown to be effective. researchgate.net

Alternative Protecting Groups: Research into novel Nα-protecting groups that are less prone to inducing racemization is ongoing. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to greatly suppress α-C racemization compared to Fmoc for sensitive amino acids like serine. nih.gov

FactorCondition Promoting RacemizationMitigation StrategyReference
Coupling Reagent/BaseHATU/NMM, HBTU/DIPEAUse DIC/Oxyma Pure or DEPBT. nih.govchempep.combachem.com
BaseDIPEA (strong, less hindered)Use NMM or 2,4,6-collidine (weaker, more hindered). highfine.comchempep.com
TemperatureElevated temperaturesPerform coupling at low temperatures. bachem.com
Pre-activationLong pre-activation timesMinimize pre-activation time (<5 min). researchgate.net

Formation of Endo-Ser Impurity

A notable side reaction involving Fmoc-Ser-OH is the formation of an "endo-Ser" impurity, which corresponds to the insertion of an extra serine residue into the peptide sequence. creative-peptides.com This occurs due to the nucleophilic nature of the serine side-chain hydroxyl group.

Mechanistic Understanding of Serine Side-Chain Esterification and Migration

The formation of the endo-Ser impurity proceeds through a two-step mechanism. researchgate.netresearchgate.net

Side-Chain Esterification: During the coupling of Fmoc-Ser-OH, the unprotected hydroxyl group of a resin-bound serine residue (or another Fmoc-Ser-OH molecule in solution) can act as a nucleophile. It can attack the activated carboxyl group of another incoming Fmoc-Ser-OH molecule. This results in the formation of a serine dimer linked by an ester bond through the side chain, creating an Fmoc-Ser(Fmoc-Ser)-OH species attached to the peptide chain. researchgate.net

O-to-N Acyl Migration: In a subsequent step, typically during the basic conditions of the next Fmoc deprotection cycle, an intramolecular O-to-N acyl transfer occurs. researchgate.netresearchgate.net The newly liberated Nα-amino group of the first serine residue attacks the carbonyl of the side-chain ester. This process is facilitated by the formation of a stable, five-membered ring intermediate. researchgate.netresearchgate.net The result is the cleavage of the side-chain ester bond and the formation of a new amide bond in the peptide backbone, effectively inserting the second serine residue into the main chain. researchgate.net This leads to a peptide with a molecular weight increase corresponding to the inserted serine residue. researchgate.net

While Fmoc-Thr-OH could theoretically undergo a similar process, it is much less common due to the steric hindrance from the β-methyl group, which disfavors the necessary intramolecular rearrangement. researchgate.net

Process Parameter Optimization to Minimize Impurity Formation

Minimizing the formation of the endo-Ser impurity requires careful control over the reaction conditions to disfavor the initial side-chain esterification. Several process parameters can be optimized:

Amino Acid Pre-activation: The conditions during the pre-activation of Fmoc-Ser-OH are critical. Lowering the pre-activation temperature and minimizing the pre-activation time can reduce the opportunity for the side-chain hydroxyl group to react with the activated carboxyl group. researchgate.net

Coupling Conditions: The choice of coupling reagent and additives can influence the rate of the desired N-acylation versus the undesired O-acylation. Optimizing the pH of the coupling reaction may also help to suppress the side reaction. researchgate.net

Solvent: The reaction solvent can play a role in the solubility and reactivity of the species involved. Screening different solvents could identify conditions that minimize the formation of the ester-linked dimer. researchgate.netmdpi.com

Reactant Concentration: Adjusting the concentration of the Fmoc-Ser-OH and coupling reagents might help to favor the intermolecular reaction with the resin-bound amine over the side-chain esterification.

Systematic screening and tuning of these parameters are necessary to develop a robust process that minimizes the formation of the endo-Ser impurity. researchgate.netmdpi.com

On-Resin Modifications and Derivatization of Serine Residues

The presence of an unprotected hydroxyl group on the serine side chain while the peptide is anchored to a solid support opens a pathway for various post-synthesis or intra-synthesis modifications. These on-resin strategies are critical for producing peptides with post-translational modifications (PTMs) or other custom functionalities.

A primary concern when using Fmoc-Ser-OH is the potential for unwanted O-acylation of the side-chain hydroxyl group during the coupling of a subsequent amino acid. acs.org This can lead to the formation of branched peptides or other impurities. One proposed mechanism for impurity formation involves the addition of a second Fmoc-Ser-OH to the unprotected hydroxyl group of a resin-bound serine. Following Fmoc removal, a base-facilitated acyl O-to-N shift can occur, resulting in the insertion of an extra serine residue into the peptide backbone. researchgate.net

To circumvent such side reactions, specific strategies have been developed. The use of pentafluorophenyl (OPfp) active esters of Fmoc-amino acids is one such approach. These reagents are highly selective towards amines, which minimizes the acylation of unprotected hydroxyl groups on serine or threonine residues during coupling. sigmaaldrich-jp.com

Conversely, the reactivity of the serine hydroxyl group can be intentionally exploited for site-specific derivatization. A powerful technique in this domain is Serine/Threonine Ligation (STL) . This method facilitates the joining of two unprotected peptide fragments. nih.govacs.org It involves a chemoselective reaction between a peptide fragment with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another fragment possessing an N-terminal serine or threonine residue. nih.govpnas.org The process, which can be performed on-resin, proceeds through an imine capture and subsequent O-to-N acyl transfer to form the native peptide bond, offering a robust method for synthesizing large proteins and cyclic peptides. nih.govresearchgate.net The required peptide SAL esters can be readily prepared via Fmoc-SPPS. pnas.org

Other on-resin derivatization strategies, while often demonstrated with more nucleophilic residues like cysteine, provide a framework for serine modification. mdpi.comnih.gov These methods involve capturing the peptide on a resin and then treating it with various reagents to achieve the desired modification, such as the attachment of tags or other molecules. mdpi.com The development of late-stage functionalization approaches allows for the diversification of peptides directly on the solid phase, leveraging the existing chirality of the natural amino acid backbone. nih.gov

Solution-Phase Peptide Synthesis with Fmoc-Ser-OH

While solid-phase synthesis dominates, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or fragments. The use of Fmoc-Ser-OH in solution presents similar challenges to SPPS, primarily the potential for side-chain O-acylation. acs.org However, studies have shown that with the appropriate choice of coupling reagents and conditions, unprotected serine can be successfully incorporated with high efficiency. acs.orgmdpi.com

One notable study focused on Fmoc-based peptide synthesis in aqueous media for the construction of DNA-encoded chemical libraries. The researchers found that using HATU as a coupling reagent with pre-activation allowed for the efficient coupling of unprotected Fmoc-Ser-OH without observing O-acylation or O-N migration side reactions. acs.org

The choice of coupling reagent is paramount to achieving high yields and minimizing side reactions, including racemization, in solution-phase synthesis. A variety of reagents have been evaluated for their efficacy with Fmoc-amino acids.

A comparative study highlighted that the coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) showed remarkable substrate tolerance across a matrix of amino acid couplings in buffered aqueous media, with most conversions being near-quantitative. acs.org Another highly efficient reagent is T3P® (cyclic propylphosphonic anhydride), which promotes rapid and epimerization-free peptide bond formation in solution, generating water-soluble by-products that simplify purification. mdpi.com T3P® has been successfully used for coupling both N-Boc and N-Fmoc amino acids, including those with free hydroxyl groups. mdpi.com

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents, often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. peptide.com While effective, the urea (B33335) by-products can complicate purification, although DIC's by-product is more soluble than that of DCC. peptide.com Phosphonium-based reagents (e.g., BOP, PyBOP) and aminium/uronium-based reagents (e.g., HBTU, HATU) are also highly popular due to their high efficiency and rapid coupling rates. peptide.combachem.com However, phosphonium reagents may not be suitable for coupling phosphorylated amino acids due to potential side reactions with the unprotected phosphate group. bachem.com

Below is an interactive data table summarizing the performance and characteristics of various coupling reagents used in solution-phase synthesis with Fmoc-amino acids, with specific notes relevant to Fmoc-Ser-OH where available.

Coupling ReagentActivating Agent ClassTypical Additive(s)Key AdvantagesKey DisadvantagesNotes on Fmoc-Ser-OH
HATU Aminium/Uronium SaltDIPEA (Base)High efficiency, fast kinetics. peptide.comCostly; potential for guanidinylation side reaction.Successfully used with unprotected Fmoc-Ser-OH in aqueous media without O-acylation. acs.org
DMTMM Triazine-basedNone requiredHigh substrate tolerance, near-quantitative conversions in aqueous media. acs.orgLess common than other reagents.High coupling efficiency reported for unprotected hydroxyl-containing amino acids. acs.org
T3P® Phosphonic AnhydrideDIPEA (Base)Fast, high efficiency, no epimerization, water-soluble by-products. mdpi.comRequires careful handling.Excellent conversions reported for N-Boc-Ser-OH (unprotected). mdpi.com
DIC CarbodiimideHOBt, Oxyma PureInexpensive, soluble urea by-product. peptide.comCan cause racemization without additives. peptide.comGeneral purpose, suitable but requires additives to maintain chiral purity.
PyBOP Phosphonium SaltDIPEA (Base)High efficiency, suitable for cyclization. bachem.comBy-product can be carcinogenic; potential issues with phosphorylated residues. bachem.comGenerally effective, but side-chain protection is standard practice.

Chemoenzymatic Peptide Synthesis Involving Fmoc-Ser-OH

Chemoenzymatic peptide synthesis (CEPS) merges the robustness of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This hybrid approach is particularly powerful for creating complex peptides, such as glycoproteins, that are challenging to produce by purely chemical or biological methods. nih.gov The process typically involves the chemical synthesis of peptide fragments, often via Fmoc-SPPS, followed by their assembly using enzymes like proteases or ligases. nih.govnih.gov

Serine proteases, for instance, can catalyze the formation of peptide bonds in a kinetically controlled process. nih.gov In a typical CEPS workflow, a chemically synthesized peptide fragment incorporating Fmoc-Ser-OH (or a protected version) is used as a substrate for enzymatic ligation to another peptide or amino acid. nih.govgoogle.com

A machine-driven platform for glycopeptide synthesis exemplifies this approach. In this system, the peptide backbone is assembled on a solid support using standard Fmoc chemistry. At positions requiring glycosylation, a glycosylated amino acid is used in place of a standard building block like Fmoc-Ser(tBu)-OH. nih.gov After the chemical synthesis of the peptide is complete, further enzymatic steps extend the glycan structures. nih.gov This strategy highlights how chemically synthesized building blocks derived from serine are integral to advanced chemoenzymatic protocols.

Furthermore, Serine/Threonine Ligation (STL) can be considered a bridge between purely chemical and chemoenzymatic strategies. While the ligation itself is a chemical process, it creates native peptide bonds at serine residues, yielding large, fully synthetic proteins that can then be subjected to enzymatic modifications to install PTMs with absolute precision. nih.govacs.org This combination of powerful chemical ligation with enzymatic finishing steps represents a key advancement in the synthesis of complex, functional proteins.

Advanced Research Applications of Fmoc Ser Oh

Design and Synthesis of Therapeutic Peptides and Peptidomimetics

The precise control offered by Fmoc-Ser-OH in peptide synthesis is fundamental to the design and development of therapeutic peptides and peptidomimetics. These synthetic molecules aim to replicate the biological activity of natural peptides while often exhibiting improved stability, bioavailability, and specificity.

Peptide-Based Drug Delivery Systems

Peptides synthesized using Fmoc-Ser-OH can also serve as sophisticated drug delivery vehicles. Their inherent biocompatibility and ability to be functionalized make them attractive for targeted delivery and controlled release of therapeutic payloads. For example, peptides can be designed to self-assemble into hydrogels or nanoparticles, creating depots for sustained drug release or carriers that target specific tissues or cells nih.govresearchgate.net. The serine hydroxyl group can be a point of attachment for drug molecules or targeting ligands, further enhancing the delivery system's efficacy. Research into peptide-based hydrogels, often utilizing Fmoc-protected amino acids for their self-assembly properties, highlights their potential in regenerative medicine and as carriers for various therapeutic agents nih.govresearchgate.net.

Protein Engineering and Proteomics Research

In protein engineering and proteomics, Fmoc-Ser-OH is employed to synthesize peptides that serve as tools for understanding protein structure, function, and interactions.

Investigating Protein-Protein and Protein-Ligand Interactions

Peptides synthesized using Fmoc-Ser-OH are frequently used to probe complex biological interactions. By creating peptides that mimic specific domains or binding motifs of larger proteins, researchers can study protein-protein interactions (PPIs) and protein-ligand interactions mendelchemicals.comchemimpex.comnih.gov. For instance, peptides designed to bind to specific protein domains can be synthesized with Fmoc-Ser-OH, and their binding affinities and specificities can be quantified. These studies are vital for understanding cellular signaling pathways and for identifying potential therapeutic targets. The ability to introduce modifications at the serine residue can further refine these interactions, providing detailed insights into the molecular recognition mechanisms mendelchemicals.comchemimpex.comnih.gov.

Elucidating Enzyme Mechanisms

Enzymes often rely on specific amino acid residues, such as serine, for their catalytic activity. Fmoc-Ser-OH is used to synthesize peptide fragments or analogues that mimic enzyme active sites or substrate binding pockets. These synthetic peptides can then be used in biochemical assays to investigate enzyme mechanisms, identify catalytic residues, and understand substrate binding and turnover mendelchemicals.comchemimpex.comuark.edu. For example, researchers might synthesize peptides containing modified serine residues to study how phosphorylation or other side-chain modifications affect enzyme activity or to probe the role of serine in catalytic cycles. Such studies are fundamental to understanding biochemical processes and developing enzyme-targeted drugs mendelchemicals.comchemimpex.com.

Data Tables

Fmoc-Ser Derivative UsedPrimary Application FocusKey Contribution/FeatureResearch Area Examples
Fmoc-Ser-OHBasic Peptide Synthesis, ProteomicsCore building block for introducing serine into peptide sequences; essential for Fmoc-based SPPS. medchemexpress.comsigmaaldrich.comsigmaaldrich.commdpi.comGeneral peptide synthesis, initial SAR studies, enzyme mechanism studies.
Fmoc-Ser(tBu)-OHPeptide Synthesis, Protein Engineering, Drug Discoverytert-Butyl (tBu) protection on serine's hydroxyl group enhances stability and prevents side reactions during SPPS; widely used in complex peptide synthesis. chemimpex.comlabmartgh.comsigmaaldrich.comresearchgate.netnih.govSynthesis of therapeutic peptides (e.g., daptomycin, MUC1), protein-protein interaction studies, drug discovery.
Fmoc-Ser(Ac)-OHPeptide Synthesis, Drug Development, BiomaterialsAcetyl (Ac) protection on serine's hydroxyl group; stable and acid-labile, suitable for specific SPPS workflows; used in drug development and biomaterials. medchemexpress.comSynthesis of therapeutic peptides, development of biomaterials for tissue engineering, studying protein interactions and enzyme mechanisms.
Fmoc-Ser(Trt)-OHPeptide Synthesis, SAR StudiesTrityl (Trt) protection on serine's hydroxyl group; used in specific SPPS strategies, including those involving selective deprotection for SAR studies. nih.govmdpi.commdpi.comSAR studies, synthesis of complex cyclic peptides, creating peptides with specific side-chain modifications.
Fmoc-Ser(PO(OBzl)OH)-OHPhosphopeptide Synthesis, PTM StudiesMonobenzyl ester protection of phosphoserine; crucial for synthesizing phosphorylated peptides, allowing study of post-translational modifications (PTMs) and their impact on protein function. rsc.orgsigmaaldrich.comacs.orgresearchgate.netInvestigating signaling pathways regulated by phosphorylation, studying enzyme mechanisms involving phosphoserine, creating phosphopeptide libraries.
Fmoc-Ser(ψMe,Mepro)-OHComplex Peptide Synthesis, Protein EngineeringPseudoproline dipeptide derivative; improves coupling yields for sterically hindered sequences and enhances peptide solubility and stability. mendelchemicals.comfrontiersin.orgcsic.esSynthesis of difficult peptide sequences (e.g., human growth hormone fragments), protein engineering, improving peptide stability.

Compound List:

Fmoc-Ser-OH

Fmoc-Ser(tBu)-OH

Fmoc-Ser(Ac)-OH

Fmoc-Ser(Trt)-OH

Fmoc-Ser(PO(OBzl)OH)-OH

Fmoc-Ser(ψMe,Mepro)-OH

Fmoc-Ala-Ser(ψMe,Mepro)-OH

Fmoc-Ser(tBu)-Gly-OH

Fmoc-Ser(tBu)-Thr[Psi(Me,Me)Pro]-OH

Fmoc-Ser(tBu)-Pro-OH

Fmoc-D-Ser(tBu)-OH

Fmoc-Ser(Msbh)-OH

Fmoc-Ser(PO3Bzl,H)-OH

Fmoc-Phe-Ser(ΨMe,Mepro)-OH

Fmoc-Ser(Me)-OH

Fmoc-Ser(PO(OBzl)OH)-OH

Fmoc-Ser(PO3H2)-OH

Fmoc-Ser(Ac3AcNH-β-Glc)-OH

Fmoc-Ser(Ac3AcNH-α-Gal)-OH

Fmoc-D-Ser(PO(OBzl)OH)-OH

Fmoc-D-Ser(PO3H2)-OH

Fmoc-D-Ser(tBu)-OH

Fmoc-Tyr(PO(OBzl)OH)-OH

Fmoc-Tyr(SO3nP)-OH

Fmoc-Arg(Me,Pbf)-OH

Fmoc-Arg(ADMA(Pbf))-OH

Fmoc-Lys(Me,Boc)-OH · HCl

Fmoc-Lys(Me)2-OH

Fmoc-Lys(Me)3Cl-OH

Fmoc-Asn(Ac3AcNH-β-Glc)-OH

Fmoc-Thr(PO(OBzl)OH)-OH

Fmoc-Thr(Ac3AcNH-β-Glc)-OH

Fmoc-Thr(Ac3AcNH-α-Gal)-OH

Fmoc-Tyr(PO(OBzl)OH)-OH

Fmoc-Tyr(PO3H2)-OH

Fmoc-Tyr(PO(NMe2)2)-OH

Fmoc-Tyr(SO3nP)-OH

Fmoc-D-Tyr(PO(OBzl)OH)-OH

Fmoc-D-Tyr(PO3H2)-OH

Fmoc-His-OH

Fmoc-Lys-OH

Fmoc-Glu-OH

Fmoc-Arg-OH

Fmoc-Gly-OH

Fmoc-L-Glu(tBu)-OH

Fmoc-L-Ala-OH

Fmoc-L-Asp(tBu)-OH

Fmoc-L-Cys(Mmt)-OH

Fmoc-L-Ser(Trt)OH

Fmoc-Tyr(tBu)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Phe-OH

Fmoc-Val-OH

Fmoc-Ile-OH

Fmoc-Pro-OH

Fmoc-Leu-OH

Fmoc-Thr(tBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Met-OH

Fmoc-Ipv-OH

Fmoc-Asn(Trt)-OH

Fmoc-Arg(Pmc)-OH

Fmoc-Phe-OH

Fmoc-Ser(OtBu)-OH

Fmoc-Dmt-OH

Fmoc-Ser(Msbh)-OH

Fmoc-Ser(PO(OBzl)OH)-OH

Fmoc-Ser(PO3Bzl,H)-OH

Fmoc-Phe-Ser(ΨMe,Mepro)-OH

Fmoc-Ser(Me)-OH

Biomaterials Design and Tissue Engineering

Fmoc-protected amino acids, including Fmoc-Ser derivatives, are instrumental in the creation of self-assembling peptide-based biomaterials, particularly hydrogels and scaffolds for tissue engineering and regenerative medicine. These materials leverage the inherent ability of Fmoc-peptides to self-assemble into ordered nanostructures, such as nanofibers, driven by non-covalent interactions like π-π stacking and hydrogen bonding mdpi.comresearchgate.netmdpi.comresearchgate.netchemrxiv.orgmdpi.comnih.gov. The resulting hydrogels mimic the extracellular matrix (ECM) and provide a three-dimensional environment conducive to cell adhesion, proliferation, and differentiation mdpi.comresearchgate.netnih.govbiorxiv.orgnih.govcore.ac.uk.

Fmoc-Ser(tBu)-OH is frequently employed in the synthesis of peptides designed for these applications. For instance, Fmoc-FF (Fmoc-Phenylalanine-Phenylalanine) based gels are recognized for their stability, transparency, and biocompatibility, making them suitable for cartilage tissue engineering and promoting cell attachment and stem cell differentiation biorxiv.org. Research has also demonstrated that Fmoc-Ser(tBu)-OH can be used to synthesize peptides that self-assemble into structures with controlled morphologies, offering versatile platforms for biomaterial development researchgate.netchemrxiv.org. Furthermore, Fmoc-Asp-OFm hydrogels, synthesized using aspartic acid derivatives, have shown promise in bone tissue engineering due to their biomimetic properties and ability to act as nucleation points for mineral deposition mdpi.com. The co-assembly of different Fmoc-peptides, such as Fmoc-FRGDF and Fmoc-PHSRN, has also yielded hydrogels with enhanced cell adhesion and proliferation capabilities, highlighting the potential for combinatorial design in biomaterial science mdpi.com.

Table 1: Fmoc-Ser Derivatives in Biomaterials and Tissue Engineering

Biomaterial TypeFmoc-Ser Derivative UsedKey Self-Assembly Property/MechanismTissue Engineering ApplicationKey Research Finding/AdvantageCitation(s)
HydrogelFmoc-Ser(tBu)-OHSelf-assembly into nanofibers, π-π stacking, H-bondingBone regeneration, Cell culture scaffoldsSupports osteogenic differentiation, high bone restoration in vivo mdpi.com, nih.gov mdpi.com, nih.gov
HydrogelFmoc-FF/Fmoc-PHSRN mixtureCo-assembly into nanofibrous networkCell adhesion, spreading, proliferationImproved cell adhesion and proliferation compared to single peptides mdpi.com mdpi.com
HydrogelFmoc-Ser(tBu)-OHSelf-assembly into structures with controlled morphologyGeneral tissue engineering scaffoldsFacile technique for manipulating supramolecular architectures researchgate.net, chemrxiv.org researchgate.net, chemrxiv.org
HydrogelFmoc-FFSelf-assembly into stable, transparent, biocompatible hydrogelsCartilage tissue engineeringPromotes cell attachment and stem cell differentiation biorxiv.org biorxiv.org
HydrogelFmoc-Asp-OFmSelf-assembly into fibrous structures, Ca2+ binding sitesBone tissue engineeringBiomimetic matrix, nucleation points for phosphate (B84403) anions mdpi.com mdpi.com

Synthesis of Peptides for Biological Studies

Fmoc-Ser-OH, primarily in its protected forms like Fmoc-Ser(tBu)-OH and Fmoc-Ser(Ac)-OH, is a cornerstone reagent in Fmoc-based SPPS, enabling the synthesis of peptides with diverse biological activities. The Fmoc/tBu strategy is widely adopted due to the orthogonal nature of the protecting groups: the Fmoc group is base-labile, while the tBu group is acid-labile, allowing for selective deprotection steps crucial for controlled peptide chain elongation peptide.comlabmartgh.comchemimpex.comontosight.aiiris-biotech.de. This method ensures that the serine side-chain hydroxyl remains protected during coupling and deprotection cycles, preventing unwanted side reactions labmartgh.comchemimpex.com.

The use of Fmoc-protected serine derivatives is vital for synthesizing peptides used in drug development, studying protein-protein interactions, investigating enzyme mechanisms, and various other biochemical and biophysical studies labmartgh.comchemimpex.com. Fmoc-Ser(tBu)-OH is particularly prevalent, being the most commonly utilized Fmoc-protected serine in peptide synthesis peptide.com. Its tert-butyl protecting group is cleaved under the same acidic conditions used to cleave the peptide from the solid support, streamlining the synthesis process peptide.com. The high purity and selective deprotection offered by these reagents contribute to accurate and reproducible peptide synthesis labmartgh.com. These building blocks are instrumental in creating complex peptides, including those used in pharmaceutical research and protein engineering labmartgh.com.

Table 2: Fmoc-Ser Derivatives in Peptide Synthesis for Biological Studies

Fmoc-Ser DerivativePrimary Role in SPPSType of Biological Study/ApplicationKey Advantage of Using Fmoc-Ser DerivativeCitation(s)
Fmoc-Ser(tBu)-OHProtected amino acid building blockSynthesis of bioactive peptides, drug development, protein engineering, bioconjugationHigh purity, selective deprotection for controlled assembly, stable and versatile labmartgh.com , peptide.com, labmartgh.com, chemimpex.com, ontosight.ai, iris-biotech.de
Fmoc-Ser(Ac)-OHProtected amino acid building blockSynthesis of peptides for biological studies, drug developmentStable, acid-labile protecting group for hydroxyl side chain , hoelzel-biotech.com
Fmoc-Ser-OH (unprotected)Building block in specific SPPS protocolsSynthesis of peptides where side chain protection is not required or handled differentlyDirect incorporation into peptide chains beilstein-journals.org beilstein-journals.org

Preparation of Broad-Spectrum Coronavirus Membrane Fusion Inhibitors

Fmoc-Ser(Ac)-OH has been specifically identified as a key reagent in the preparation of broad-spectrum coronavirus membrane fusion inhibitors hoelzel-biotech.commedchemexpress.comchemondis.com. Coronaviruses, including SARS-CoV-2, initiate infection by fusing their viral membrane with the host cell membrane, a process mediated by the viral spike (S) protein google.comacs.orgnih.govnih.gov. Peptide-based inhibitors targeting this fusion mechanism are an active area of research for developing antiviral therapies google.comacs.orgnih.govnih.govasm.orgnih.gov.

The role of Fmoc-Ser(Ac)-OH in this context is as a protected amino acid building block used during the synthesis of these specific peptide inhibitors hoelzel-biotech.commedchemexpress.com. While the precise sequences of these inhibitors are not detailed in the provided snippets, the use of Fmoc-Ser(Ac)-OH underscores its importance in constructing peptides designed to interfere with the viral entry process, thereby offering a strategy against a range of coronaviruses hoelzel-biotech.commedchemexpress.comchemondis.com.

Table 3: Fmoc-Ser(Ac)-OH in Coronavirus Fusion Inhibitor Synthesis

Fmoc-Ser DerivativeTarget ApplicationGeneral Mechanism of ActionKey Research Finding/ContributionCitation(s)
Fmoc-Ser(Ac)-OHPreparation of broad-spectrum coronavirus membrane fusion inhibitorsInhibition of viral entry by targeting the spike protein-mediated membrane fusion processServes as a key building block in the synthesis of specific peptide inhibitors targeting coronavirus membrane fusion medchemexpress.com, chemondis.com, hoelzel-biotech.com medchemexpress.com, chemondis.com, hoelzel-biotech.com

Compound List

Fmoc-Ser-OH (N-alpha-(9-fluorenylmethoxycarbonyl)-L-serine)

Fmoc-Ser(tBu)-OH (N-alpha-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine)

Fmoc-Ser(Ac)-OH (N-alpha-(9-fluorenylmethoxycarbonyl)-O-acetyl-L-serine)

Fmoc-FF (Fmoc-Phenylalanine-Phenylalanine)

Fmoc-FRGDF

Fmoc-PHSRN

Fmoc-Asp-OFm

Green Chemistry and Sustainable Practices in Fmoc Ser Oh Peptide Synthesis

Minimizing Solvent Waste in SPPS

A primary concern in SPPS is the extensive use of polar aprotic solvents, with N,N-dimethylformamide (DMF) being the most common. tandfonline.com These solvents are employed in every stage of the synthesis cycle, including resin swelling, washing, and the coupling and deprotection steps. nih.gov The sheer volume of solvent required—often accounting for the vast majority of the total mass in a process—results in high Process Mass Intensity (PMI) and a poor Environmental Factor (E-Factor). nih.govrsc.org For instance, typical SPPS processes can have a PMI in the thousands, meaning thousands of kilograms of waste are produced for every kilogram of the final peptide. acs.orgnih.gov

Recognizing that solvents constitute the bulk of waste in peptide manufacturing, significant research has focused on identifying and validating greener alternatives to DMF, which is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. tandfonline.comresearchgate.net Greener solvents are selected based on factors like lower toxicity, biodegradability, and derivation from renewable sources. tandfonline.com Promising replacements include individual solvents like 2-Methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidinone (NBP), as well as binary mixtures such as dimethyl sulfoxide (B87167) (DMSO)/ethyl acetate (B1210297) (EtOAc). tandfonline.comrsc.org These alternatives have been shown to be effective in SPPS while significantly reducing the environmental impact. rsc.org One study demonstrated that a "ReGreen SPPS" method using a DMSO/EtOAc solvent system, which also allowed for solvent and reagent recycling, lowered the complete E-factor from approximately 2200 for a conventional DMF-based process to around 500. rsc.org

Interactive Data Table: Comparison of Solvents in SPPS
Solvent/MixtureClassificationKey Advantages in SPPSReference
N,N-Dimethylformamide (DMF)Hazardous (SVHC)Excellent resin swelling and reagent solubility. tandfonline.com
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeEffective substitute for hazardous solvents like DMF and DCM. Good solubility for most Fmoc-amino acids. tandfonline.comacs.org
N-Butylpyrrolidinone (NBP)Greener AlternativeCharacteristically similar to NMP but not classified as reprotoxic. Shows good performance in SPPS. tandfonline.com
DMSO/Ethyl Acetate (EtOAc)Greener Binary MixturePerforms comparably to DMF, enables recycling of solvents and reagents, significantly lowers E-Factor. rsc.orgrsc.org
γ-Valerolactone (GVL)Greener AlternativeCan be combined with microwave-assisted SPPS to produce peptides with high purity. tandfonline.com

A major contributor to solvent consumption is the repetitive washing steps performed after both the coupling and Fmoc-deprotection stages of each cycle. peptide.com A "classical" Fmoc-SPPS cycle involves four distinct steps: coupling, washing, deprotection, and a second washing step. peptide.com To address this, in-situ Fmoc removal protocols have been developed as a highly effective strategy for waste reduction. tandfonline.com

Development of Minimal Protection Strategies for SPPS

Another fundamental principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the final product. nih.gov In conventional Fmoc-SPPS, atom economy is inherently poor due to the use of protecting groups on both the Nα-terminus (the Fmoc group) and on reactive amino acid side chains. nih.govcpcscientific.com For an amino acid like serine, a tert-butyl (tBu) group is typically used to protect the side-chain hydroxyl group, forming Fmoc-Ser(tBu)-OH. These protecting groups, which constitute a significant portion of the building block's mass, are ultimately removed and discarded as waste. nih.gov

Minimal protection strategies aim to improve atom economy by reducing or eliminating the need for side-chain protecting groups. peptide-based-therapeutics-summit.com For hydroxyl-bearing amino acids such as serine, this involves performing the synthesis with the side-chain hydroxyl group left unprotected. drivehq.com This approach requires careful selection of coupling reagents and conditions to prevent side reactions, such as O-acylation of the hydroxyl group. However, when successful, it offers substantial green chemistry benefits.

The primary benefit of employing a minimal protection strategy is a direct improvement in atom economy. By omitting the side-chain protecting group, a larger fraction of the mass of the amino acid building block is incorporated into the final peptide. nih.gov For example, one study demonstrated that forgoing hydroxyl protection on serine and other similar residues increased the process's atom economy from 30% to 35%. drivehq.com

Interactive Data Table: Environmental Impact of Protection Strategies
ParameterConventional SPPS (e.g., Fmoc-Ser(tBu)-OH)Minimal Protection SPPS (e.g., Fmoc-Ser-OH)Reference
Atom EconomyLower (e.g., ~30%)Higher (e.g., ~35%) drivehq.com
Side-Chain Deprotection ReagentStrong, hazardous acids (e.g., TFA)Not required or milder conditions cpcscientific.comdrivehq.com
Use of ScavengersOften requiredReduced or eliminated drivehq.com
Solvent for PrecipitationLarge volumes of etherReduced or eliminated drivehq.com
Overall Solvent UtilizationHigh (e.g., 380 L/mol)Dramatically reduced (e.g., 22 L/mol) drivehq.com

Sustainable Reagent and Catalyst Development for Fmoc-Ser-OH Chemistry

In addition to catalysts, there is a focus on developing greener and safer reagents for standard SPPS steps. For Fmoc deprotection, piperidine (B6355638), a regulated substance, is commonly used. researchgate.net 4-Methylpiperidine (4-MP) has emerged as a viable greener alternative that exhibits similar kinetics to piperidine but is not subject to the same regulations. researchgate.netadvancedchemtech.com For the coupling step, hazardous benzotriazole-based additives like HOBt have been largely replaced by safer and more efficient alternatives such as OxymaPure. rsc.orgrsc.org The development and adoption of these more sustainable reagents are crucial for minimizing the health, safety, and environmental risks associated with peptide synthesis.

Analytical and Computational Methodologies in Fmoc Ser Oh Research

Advanced Spectroscopic Characterization of Fmoc-Ser-OH and its Peptide Conjugates (e.g., HPLC, MS, NMR)

Spectroscopic and chromatographic techniques are the cornerstones of quality control and characterization in the context of Fmoc-Ser-OH. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to verify the identity, purity, and stability of both the amino acid derivative and the peptides into which it is incorporated.

The chemical purity of Fmoc-amino acid building blocks is critical, as even small amounts of impurities can significantly impact the yield and purity of the final peptide. merckmillipore.comsigmaaldrich.com Standard HPLC analysis may indicate high purity (e.g., >99%), but can fail to separate structurally related impurities that co-elute with the main product peak. merckmillipore.comsigmaaldrich.com Consequently, highly optimized HPLC methods, often using characterized standards of potential impurities, are necessary for accurate quantification. merckmillipore.com

Several predictable impurities can arise during the synthesis of Fmoc-Ser-OH. These primarily originate from side reactions during the attachment of the Fmoc protecting group. merckmillipore.comsigmaaldrich.com One common impurity is the formation of an "endo-Ser" adduct, which results from a double insertion of a serine residue. This can occur when a second Fmoc-Ser-OH molecule acylates the unprotected hydroxyl group of another serine. Following Fmoc deprotection, an acyl O→N shift can occur, leading to an impurity with a molecular weight increase of 87 Da. researchgate.net

Other common process-related impurities include:

Fmoc-dipeptides: Formed when the activated Fmoc reagent reacts with the already formed Fmoc-amino acid. ub.edu

β-Alanyl derivatives: Arise from the ring-opening and rearrangement of reagents like Fmoc-OSu used to introduce the Fmoc group. sigmaaldrich.com

Free amino acids: Result from the incomplete reaction of serine with the Fmoc reagent. sigmaaldrich.com

Acetic acid: A hidden impurity that is not visible by HPLC and can be difficult to detect by ¹H NMR in trace amounts, but can cause significant chain termination during synthesis. merckmillipore.com

These impurities can lead to undesired modifications in the final peptide, such as deletions (from capping by acetic acid), insertions (from Fmoc-dipeptides or free amino acids), or the incorporation of incorrect amino acid derivatives (β-alanine). merckmillipore.comsigmaaldrich.com

Table 1: Common Impurities in Fmoc-Ser-OH and their Synthetic Origin
ImpurityOriginPotential Impact on Peptide Synthesis
endo-SerDouble insertion of serine via acylation of the side-chain hydroxyl group, followed by an O→N acyl shift. researchgate.netInsertion of an extra serine residue into the peptide backbone. researchgate.net
Fmoc-dipeptidesReaction of the activated Fmoc reagent with the already formed Fmoc-Ser-OH. sigmaaldrich.comub.eduDouble insertion of the target amino acid. sigmaaldrich.com
Fmoc-β-Ala-OHRearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu). sigmaaldrich.comInsertion of a β-alanine residue. sigmaaldrich.com
Free SerineIncomplete reaction during the introduction of the Fmoc group. sigmaaldrich.comMultiple insertions of serine; promotes autocatalytic Fmoc cleavage during storage. sigmaaldrich.com
Acetic AcidTrace contaminant from synthesis/storage. merckmillipore.comActs as a capping agent, causing chain termination and truncated sequences. merckmillipore.com

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. The chiral purity of Fmoc-Ser-OH directly affects the biological activity and structural properties of the final peptide. sigmaaldrich.com Racemization, the conversion of the L-enantiomer to the D-enantiomer, can occur during the activation step of peptide coupling. acs.orgresearchgate.net

Standard reversed-phase HPLC columns are incapable of separating enantiomers. merckmillipore.comsigmaaldrich.com Therefore, specialized chiral chromatography is required for accurate racemization detection and quantification. Chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs), has proven effective for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com Studies have demonstrated that a combination of a suitable chiral column (e.g., Lux Cellulose-2 or Lux Cellulose-3) with a mobile phase containing trifluoroacetic acid as an additive and acetonitrile as an organic modifier can achieve baseline resolution of D- and L-isomers for most Fmoc-amino acids. phenomenex.com This allows for the precise quantification of enantiomeric purity, ensuring it meets the stringent requirements for peptide synthesis, which can be as high as ≥99.8% enantiomeric excess (ee). sigmaaldrich.comphenomenex.com

Table 2: Analytical Approaches for Racemization Analysis of Fmoc-Amino Acids
TechniquePrincipleApplication to Fmoc-Ser-OH
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. phenomenex.comQuantifies the ratio of L-Fmoc-Ser-OH to D-Fmoc-Ser-OH, allowing for precise determination of enantiomeric excess (ee). phenomenex.com
Gas Chromatography (GC) on Chiral PhasesSeparation of volatile chiral derivatives on a GC column coated with a chiral stationary phase.Can be used to determine enantiomeric purity, though often requires derivatization. merckmillipore.comsigmaaldrich.com

Computational Chemistry and Molecular Modeling Studies

Alongside experimental analysis, computational methods provide powerful insights into the reactivity and structural dynamics of Fmoc-Ser-OH and serine-containing peptides. These in silico approaches allow researchers to investigate mechanisms, predict properties, and guide the design of new molecules.

Computational chemistry is instrumental in elucidating the mechanisms of common side reactions involving serine during peptide synthesis. Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can map out reaction energy profiles, identify transition states, and predict the likelihood of undesired pathways. nih.gov

β-Elimination: This side reaction is a significant concern, especially for serine derivatives with electron-withdrawing groups on the side-chain hydroxyl, such as a phosphate (B84403) group in Fmoc-Ser(PO₃Bzl,H)-OH. researchgate.netunimelb.edu.au The reaction is typically initiated by a base (e.g., piperidine (B6355638) used for Fmoc deprotection) abstracting the α-proton, leading to the elimination of the side-chain group and the formation of a dehydroalanine (B155165) residue. researchgate.net Computational studies can model this process, helping to understand how factors like the choice of base, solvent, and protecting group influence the reaction rate. researchgate.net For example, modeling can explain why alternative, less-hindered bases like cyclohexylamine (B46788) can suppress this side reaction compared to piperidine. researchgate.netunimelb.edu.au

Racemization: The mechanism of racemization, which often proceeds through an oxazolone intermediate, can also be studied computationally. researchgate.net These models can predict the propensity of an activated Fmoc-Ser-OH residue to racemize under various coupling conditions, providing a theoretical basis for optimizing reaction protocols to maintain stereochemical purity. acs.org

Computational modeling aids in the rational design of new chemical entities based on the Fmoc-Ser-OH scaffold. This includes the development of novel side-chain protecting groups and the synthesis of serine derivatives with unique functionalities. nih.goviris-biotech.de

Protecting Groups: The ideal protecting group should be stable during synthesis but easily removable under specific conditions without causing side reactions. biosynth.com Computational methods can be used to predict the stability and reactivity of new protecting groups. For instance, calculations can estimate the acid or base lability of a proposed group, helping to design orthogonal protection schemes where different groups can be removed independently. ub.edubiosynth.com This accelerates the development of more robust and efficient synthetic strategies.

Novel Derivatives: The design of serine derivatives for specific applications, such as enzyme inhibitors or glycosylated peptide building blocks, benefits from computational approaches. nih.gov Molecular docking and other modeling techniques can predict how a designed molecule will bind to a biological target, guiding the synthetic efforts toward compounds with higher affinity and specificity. nih.gov This is exemplified in the synthesis of novel serine derivatives as potential protease inhibitors, where the design process is informed by the structural requirements of the enzyme's active site. nih.gov

Q & A

Q. What are the standard synthetic protocols for incorporating Fmoc-Ser-OH into peptide chains?

Fmoc-Ser-OH is widely used in solid-phase peptide synthesis (SPPS). The process involves sequential deprotection of the Fmoc group using piperidine (20% in DMF), followed by coupling with activated amino acids (e.g., HBTU/HOBt in DMF). Critical steps include monitoring coupling efficiency via Kaiser tests and optimizing reaction times to avoid racemization. Post-synthesis, cleavage from the resin (e.g., using TFA cocktails) and purification via reverse-phase HPLC are essential .

Q. How should researchers handle and store Fmoc-Ser-OH to maintain stability?

Fmoc-Ser-OH is moisture-sensitive and prone to degradation. Store desiccated at -20°C in airtight containers. During use, minimize exposure to ambient humidity by working under inert gas (e.g., nitrogen) and using anhydrous solvents. Regularly verify purity via NMR or LC-MS to detect hydrolysis or oxidation byproducts .

Q. What analytical techniques are critical for characterizing Fmoc-Ser-OH derivatives?

Key methods include:

  • NMR spectroscopy : Confirm regiochemical outcomes (e.g., β-glycoside formation in glycosylation reactions) .
  • HPLC-MS : Assess purity and identify side products (e.g., truncated peptides or Fmoc-deprotection artifacts) .
  • Melting point analysis : Verify consistency with literature values to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using Fmoc-Ser-OH in glycosylation reactions?

InBr3-catalyzed glycosylation with Fmoc-Ser-OH may yield variable β-glycoside ratios due to competing intermediates (e.g., 2-methyloxazoline formation). To address this:

  • Use mass spectrometry to track intermediate formation .
  • Optimize reaction temperature and catalyst loading (e.g., 10 mol% InBr3 at 25°C) to suppress side pathways.
  • Validate anomeric configuration via NOE NMR experiments .

Q. What strategies improve the efficiency of Fmoc-Ser-OH in stereospecific reactions, such as O-GlcNAcylation?

  • Pre-activation of donors : Use α-Ac4GalNAc donors with Ag2CO3 as a promoter to enhance β-selectivity (>95% in optimized conditions) .
  • Solvent optimization : Employ mixed solvent systems (e.g., THF/DCM) to balance donor solubility and reactivity .
  • Protecting group tuning : Introduce allyl or tert-butyl groups on serine hydroxyl to prevent undesired side reactions during SPPS .

Q. How should researchers design experiments to validate the stability of Fmoc-Ser-OH in novel reaction environments (e.g., bioorthogonal chemistry)?

  • Control experiments : Compare reaction outcomes with/without Fmoc-Ser-OH under identical conditions (e.g., InBr3-free controls in glycosylation) .
  • Kinetic profiling : Use time-resolved HPLC to monitor degradation rates in acidic or oxidative environments .
  • Computational modeling : Predict reactivity hotspots (e.g., hydroxyl group nucleophilicity) using DFT calculations to guide experimental design .

Q. What methodologies address low yields in Fmoc-Ser-OH-mediated peptide modifications under aqueous conditions?

  • Phase-transfer catalysis : Employ tetrabutylammonium bromide (TBAB) to enhance solubility in biphasic systems .
  • Microwave-assisted synthesis : Reduce reaction times and improve coupling efficiency (e.g., 50°C, 10 min) .
  • Post-synthetic modifications : Use enzymatic ligation (e.g., sortase-mediated transpeptidation) to attach glycans or labels after SPPS .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility when reporting Fmoc-Ser-OH-based synthetic procedures?

  • Detailed experimental logs : Document catalyst batches, solvent purity, and ambient humidity levels .
  • Multi-lab validation : Share protocols with independent groups to verify robustness (e.g., β-glycoside synthesis in ) .
  • Open-data practices : Publish raw NMR, HPLC, and MS data in supplementary materials for peer review .

Q. What criteria should guide the selection of Fmoc-Ser-OH derivatives for specific applications (e.g., glycopeptide vaccines vs. enzyme probes)?

  • Functional group compatibility : Choose derivatives (e.g., Fmoc-Ser(PO3BzlH)-OH) with orthogonal protecting groups for sequential modifications .
  • Biological stability : Prioritize tert-butyl or benzyl protections for in vivo applications to resist enzymatic cleavage .
  • Synthetic scalability : Evaluate cost and step count for large-scale production (e.g., avoiding silver-based promoters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.